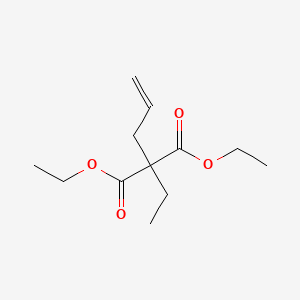
1-Methylpiperidin-3-yl methanesulfonate
Vue d'ensemble
Description
1-Methylpiperidin-3-yl methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methanesulfonic acid group attached to a 1-methylpiperidin-3-yl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylpiperidin-3-yl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 1-methylpiperidin-3-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylpiperidin-3-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methanesulfonic acid derivatives.
Reduction: 1-methylpiperidin-3-ol.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Methylpiperidin-3-yl methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methylpiperidin-3-yl methanesulfonate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-methylpiperidin-3-ol, which can further interact with biological pathways. The compound’s effects are mediated through its ability to modify protein function and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C7H15NO3S |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
(1-methylpiperidin-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H15NO3S/c1-8-5-3-4-7(6-8)11-12(2,9)10/h7H,3-6H2,1-2H3 |
Clé InChI |
RGGRDVCHJAWFQR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)OS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5-Dimethyl-3-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B8657201.png)
![4-[(Methylsulfanyl)methoxy]benzene-1,2-diamine](/img/structure/B8657205.png)




![3,4-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8657252.png)

![tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B8657268.png)
